molecular formula C10H10F3NOS B14222274 N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine CAS No. 823181-74-4

N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine

Katalognummer: B14222274
CAS-Nummer: 823181-74-4
Molekulargewicht: 249.25 g/mol
InChI-Schlüssel: REFLOXOLCCGXCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine is a compound characterized by the presence of a trifluoromethyl group, a methylsulfanyl group, and a hydroxylamine moiety

Vorbereitungsmethoden

The synthesis of N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine typically involves the reaction of a trifluoromethylated phenyl compound with a methylsulfanyl group under specific conditions. One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a nucleophilic substitution reaction with a methylsulfanyl group . The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction.

Analyse Chemischer Reaktionen

N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine can undergo various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfanyl group can participate in redox reactions, while the hydroxylamine moiety can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

823181-74-4

Molekularformel

C10H10F3NOS

Molekulargewicht

249.25 g/mol

IUPAC-Name

N-[2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C10H10F3NOS/c1-16-6-9(14-15)7-3-2-4-8(5-7)10(11,12)13/h2-5,15H,6H2,1H3

InChI-Schlüssel

REFLOXOLCCGXCL-UHFFFAOYSA-N

Kanonische SMILES

CSCC(=NO)C1=CC(=CC=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.